molecular formula C10H6BrNO2 B1406129 7-Bromoisoquinoline-1-carboxylic acid CAS No. 1256833-95-0

7-Bromoisoquinoline-1-carboxylic acid

Cat. No.: B1406129
CAS No.: 1256833-95-0
M. Wt: 252.06 g/mol
InChI Key: VRDJRQZUFMEDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 1st position makes this compound unique and valuable in various chemical and pharmaceutical applications .

Scientific Research Applications

7-Bromoisoquinoline-1-carboxylic acid is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromoisoquinoline, indicates that it is toxic if swallowed and causes serious eye damage . It is recommended to handle it with care, using protective gloves and eye protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 7-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

7-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJRQZUFMEDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisoquinoline-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Bromoisoquinoline-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Bromoisoquinoline-1-carboxylic acid
Reactant of Route 4
7-Bromoisoquinoline-1-carboxylic acid
Reactant of Route 5
7-Bromoisoquinoline-1-carboxylic acid
Reactant of Route 6
7-Bromoisoquinoline-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.